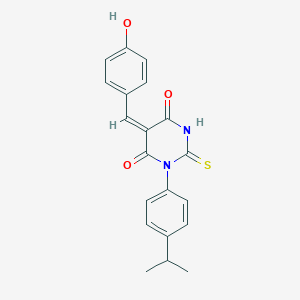![molecular formula C20H23NO4 B302905 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302905.png)
4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of Nuclear Factor-kappaB (NF-κB), a transcription factor that is known to play a critical role in cancer development and progression. In
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to play a critical role in cancer development and progression by promoting cell proliferation, survival, and invasion. TPCA-1 has been found to inhibit the activity of NF-κB, thereby suppressing the growth and metastasis of cancer cells. TPCA-1 has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer.
作用機序
TPCA-1 works by inhibiting the activity of the IKK complex, which is responsible for the activation of NF-κB. The IKK complex phosphorylates IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. When IκB is phosphorylated, it is degraded, allowing NF-κB to translocate to the nucleus and activate target genes. TPCA-1 inhibits the activity of the IKK complex, thereby preventing the phosphorylation of IκB and the activation of NF-κB.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. TPCA-1 has also been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.
実験室実験の利点と制限
One of the advantages of using TPCA-1 in lab experiments is its specificity for the IKK complex. TPCA-1 has been found to be highly selective for the IKK complex and does not inhibit other kinases. This specificity makes TPCA-1 a valuable tool for studying the role of the IKK complex in various cellular processes. However, one limitation of using TPCA-1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on TPCA-1. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the role of NF-κB in various disease states, such as autoimmune disorders and neurodegenerative diseases. Additionally, the potential use of TPCA-1 in combination with other cancer therapies is an area of ongoing investigation. Overall, TPCA-1 holds promise as a potential therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of TPCA-1 involves the reaction of 4-tert-pentylphenol with 4-chlorobenzoyl chloride to form 4-tert-pentylphenyl 4-chlorobenzoate. This intermediate product is then reacted with 4-aminobenzoic acid to form TPCA-1. The synthesis of TPCA-1 is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
特性
製品名 |
4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
4-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-4-20(2,3)15-7-11-17(12-8-15)25-13-18(22)21-16-9-5-14(6-10-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24) |
InChIキー |
XQJRBTUDZBLIFE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B302822.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302823.png)
![ethyl 2-[4-(benzyloxy)-3-bromobenzylidene]-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302827.png)
![(5E)-5-{3-bromo-4-[(4-iodobenzyl)oxy]benzylidene}-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B302830.png)
![5-{3-bromo-4-[(4-iodobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B302831.png)

![(5E)-5-(4-hydroxybenzylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B302833.png)
![N-(4-hydroxyphenyl)-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B302836.png)
![3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B302838.png)
![3,4-dimethyl-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide](/img/structure/B302841.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302842.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B302843.png)
![2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B302844.png)
![5-bromo-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B302845.png)